Bicyclo[1.1.1]pentane-1-sulfonyl fluoride
Description
Historical Development and Significance of BCPs
The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in 1964 by Wiberg and co-workers, initially representing a synthetic challenge and a molecule of theoretical interest due to its highly strained nature. nih.govacs.org For several decades, BCPs remained a chemical curiosity. A pivotal moment occurred in 1996 when Pellicciari and colleagues reported a BCP analogue of a glutamate (B1630785) receptor antagonist, noting its structural similarity to the corresponding phenyl-containing compound. nih.govacs.org However, widespread interest in the BCP scaffold was not truly ignited until a 2012 report from researchers at Pfizer. youtube.comnih.govnih.gov They demonstrated that replacing a para-substituted phenyl ring with a BCP core in a γ-secretase inhibitor led to significant improvements in aqueous solubility and metabolic stability while maintaining potent activity. nih.govnih.gov This publication catalyzed an explosion of research into the synthesis and application of BCPs, establishing them as a staple in the medicinal chemist's toolkit. nih.govacs.org
BCPs as Strain-Release Structures and Unique Carbocycles
BCPs are characterized by a significant amount of ring strain, estimated to be around 66.6 kcal/mol. nih.govacs.org This high strain energy is a consequence of the molecule's constrained geometry, which forces the bond angles to deviate significantly from the ideal tetrahedral angle of sp³-hybridized carbon atoms. Despite this high strain, BCPs are generally kinetically stable and resistant to ring-opening reactions. nih.gov
The synthetic accessibility of BCPs is largely due to the reactivity of its precursor, [1.1.1]propellane. thieme-connect.de This even more highly strained molecule readily undergoes reactions across its central carbon-carbon bond with a variety of radical and anionic species. nih.govgoogle.com These reactions, often termed "strain-release" additions, are highly efficient and provide the primary route to functionalized BCPs. nih.govacs.org This unique reactivity allows for the introduction of a wide array of functional groups at the bridgehead positions of the BCP core. nih.gov
Bioisosteric Applications of BCPs in Molecular Design
The primary application of BCPs in modern chemistry is as a bioisostere—a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties but improved physicochemical or pharmacokinetic profiles. beilstein-journals.org The rigid, well-defined geometry of the BCP scaffold makes it an excellent mimic for several common linear or bulky functional groups. nih.govpharmablock.com
The most common application of the BCP core is as a saturated, non-aromatic bioisostere for a 1,4-disubstituted (para) benzene (B151609) ring. acs.orgbeilstein-journals.orgnih.gov The BCP scaffold mimics the linear trajectory of the para-substituents, with exit vectors oriented at a perfect 180° angle. nih.gov This geometric similarity allows the BCP core to serve as a rigid spacer, effectively replacing the phenyl ring without disrupting key binding interactions with biological targets. pharmablock.com
However, the BCP linker is significantly shorter than a para-phenylene group. This alteration in distance can be a critical design element. Replacing aromatic rings with saturated scaffolds like BCPs often leads to improved drug-like properties, including increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity. nih.govnih.gov Furthermore, molecular dynamics simulations suggest that while a benzene ring exhibits flexibility in its dihedral angles, the BCP scaffold is more rigid, which can be advantageous in pre-organizing a molecule for optimal target binding. nih.gov
| Bioisostere | Substituent Separation (Å) | Key Features |
|---|---|---|
| para-Phenylene | ~2.79 | Aromatic, planar, potential for π-stacking |
| Bicyclo[1.1.1]pentane (BCP) | ~1.85 | Saturated, rigid, shorter, improved solubility |
| Bicyclo[2.2.2]octane (BCO) | ~2.60 | Saturated, rigid, closer in size to phenyl |
| Cubane | ~2.72 | Saturated, highly rigid, larger |
Beyond serving as a phenyl ring surrogate, the BCP motif is also utilized as a bioisostere for other common chemical groups. As a monosubstituted fragment, the bicyclo[1.1.1]pentan-1-yl group serves as a three-dimensional, non-polar replacement for the tert-butyl group. nih.govthieme-connect.depharmablock.com This substitution can maintain or enhance biological activity while potentially altering the metabolic profile of the parent molecule. nih.gov
Additionally, the 1,3-disubstituted BCP core can function as a bioisostere for an internal alkyne. nih.govthieme-connect.de While an alkyne is a linear spacer, the BCP provides a more three-dimensional and saturated alternative that can improve properties such as metabolic stability and solubility. nih.govacs.org
The Role of Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (B91410) within BCP Chemistry
Within the diverse family of BCP derivatives, those containing sulfur at a high oxidation state, such as sulfones and sulfonamides, are of significant interest due to the prevalence of these functional groups in pharmaceuticals. nih.gov Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) is an important building block that serves as a precursor to these valuable motifs. d-nb.inforesearchgate.net
The sulfonyl fluoride group is a versatile reactive handle. It can be readily converted into sulfonamides by reaction with primary or secondary amines, or into sulfones through reactions with organometallic reagents. This reactivity makes BCP-SF a key intermediate for generating libraries of diverse BCP-containing compounds for structure-activity relationship (SAR) studies. nih.govd-nb.info
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYGVGRCMVECMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Studies of Bicyclo 1.1.1 Pentane 1 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (BCP-SF) has emerged as a valuable reagent in the field of drug discovery and materials science, largely due to its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This unique reactivity profile allows for the stable and efficient connection of the rigid, three-dimensional BCP scaffold to a wide array of molecules.
Sulfur(VI) Fluoride Exchange (SuFEx) is a generation of click chemistry that relies on the distinct reactivity of high-oxidation-state sulfur fluorides, particularly sulfonyl fluorides (R-SO₂F). monash.eduresearchgate.net The core principle involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, creating a stable covalent bond. researchgate.net The success of SuFEx stems from the unique balance between the stability of the S-F bond and its latent reactivity, which can be unleashed under specific conditions. monash.edunih.gov
Key advantages of using sulfonyl fluorides in SuFEx reactions include:
Thermodynamic Stability : Sulfonyl fluorides are significantly more stable than other sulfonyl halides, such as sulfonyl chlorides (R-SO₂Cl), against hydrolysis and thermolysis. bldpharm.com The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, far greater than the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂. bldpharm.com This stability ensures the sulfonyl fluoride group can withstand various reaction conditions without decomposition. bldpharm.com
Resistance to Oxidation and Reduction : The S-F bond is highly resistant to both oxidation and reduction. nih.govbldpharm.com Unlike sulfonyl chlorides, where homolytic cleavage can occur, the cleavage of the sulfonyl fluoride bond is heterolytic, preventing the formation of reactive radical intermediates. bldpharm.com This makes it highly compatible with biological environments rich in reducing agents like glutathione. bldpharm.com
High Chemoselectivity : SuFEx reactions are highly chemoselective. Sulfonyl fluorides react cleanly at the sulfur center, avoiding side reactions and leading to the exclusive formation of sulfonylation products.
Biocompatibility and Orthogonality : The stability of the S-F bond under physiological conditions makes SuFEx an ideal ligation technology for biological applications. nih.govbldpharm.com The reaction can proceed safely in aqueous environments, a feature enhanced by the stabilization of the leaving fluoride ion by protons in water. bldpharm.com Sulfonyl fluorides demonstrate broad reactivity with various nucleophilic amino acid residues, including tyrosine, lysine, and serine, enabling their use as covalent inhibitors and for bioconjugation. bldpharm.com
A hallmark of SuFEx chemistry is its exceptional functional group tolerance, a feature that extends to systems involving this compound (BCP-SF). researchgate.netresearchgate.net The SO₂F group is remarkably inert, allowing for chemical modifications elsewhere in a molecule without disturbing the SuFEx handle. researchgate.net
Research has demonstrated that the SuFEx reaction is compatible with a diverse range of functional groups, including:
Free alcohols acs.org
Tertiary amines acs.org
Esters acs.org
Amides nih.gov
Nitriles nih.gov
Carbonyls nih.gov
Pyridines acs.org
This high degree of functional group tolerance makes BCP-SF an ideal building block for late-stage functionalization in drug discovery programs, where complex molecules are modified without the need for extensive protecting group strategies. researchgate.netacs.org For example, studies on related sulfonyl fluorides, such as those derived from oxetanes and azetidines, have shown successful SuFEx reactivity in the presence of complex drug molecules like fluoxetine (B1211875) and amlodipine, highlighting the broad applicability of this chemistry. acs.org The reaction's compatibility with various functionalities is a primary reason for its classification as a "click reaction". researchgate.net
While SuFEx reactions can be promoted by Lewis bases, recent advancements have introduced the use of metal Lewis acids as catalysts, particularly for the formation of S-N bonds. nih.govnih.gov This development has expanded the scope of SuFEx by enabling the efficient coupling of sulfonyl fluorides with silyl-protected amines. nih.govorganic-chemistry.org
A notable example is the use of calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) as a catalyst. nih.govnih.gov This method facilitates the conversion of aryl, alkyl, and benzyl (B1604629) sulfonyl fluorides into the corresponding sulfonamides in good to excellent yields (35-99%). nih.govfigshare.comresearchgate.net The reaction proceeds with either commercially available or in situ-generated silyl (B83357) amines. nih.govorganic-chemistry.org The proposed mechanism suggests that the silicon atom in the silyl amine acts as an effective fluoride trap, which frees the Lewis acid to continue the catalytic cycle. nih.govorganic-chemistry.org
Other metal Lewis acids, including Ca(OTf)₂ and La(NTf₂)₃, have also proven to be effective catalysts, demonstrating yields comparable to Ca(NTf₂)₂. organic-chemistry.orgresearchgate.net This catalytic approach represents a significant advancement, as it is the first broadly applied use of silyl amines in SuFEx and the first example of a Lewis acid-catalyzed SuFEx reaction. nih.govorganic-chemistry.org
| Catalyst (10 mol%) | Silyl Amine | Sulfonyl Fluoride | Product | Yield (%) |
| Ca(NTf₂)₂ | TMS-morpholine | 4-Nitrobenzenesulfonyl fluoride | 4-(4-Nitrophenylsulfonyl)morpholine | 99 |
| Ca(NTf₂)₂ | TMS-piperidine | 4-Nitrobenzenesulfonyl fluoride | 1-(4-Nitrophenylsulfonyl)piperidine | 95 |
| Ca(NTf₂)₂ | TMS-morpholine | Benzylsulfonyl fluoride | 4-(Benzylsulfonyl)morpholine | 81 |
| Ca(NTf₂)₂ | TMS-morpholine | 2-Naphthalenesulfonyl fluoride | 4-(Naphthalen-2-ylsulfonyl)morpholine | 74 |
| La(NTf₂)₃ | TMS-morpholine | 4-Nitrobenzenesulfonyl fluoride | 4-(4-Nitrophenylsulfonyl)morpholine | 99 |
Table based on data for various sulfonyl fluorides, demonstrating the general applicability of the method. researchgate.net
Nucleophilic and Electrophilic Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfur(VI) center, making it susceptible to attack by a wide range of nucleophiles.
The sulfonyl fluoride group readily reacts with various nucleophiles under appropriate conditions. This reactivity is central to its utility in SuFEx chemistry and other transformations. BCP-SF can be expected to react with a host of nucleophiles, including:
N-Nucleophiles : Amines (primary and secondary) are common nucleophiles that react with sulfonyl fluorides to form stable sulfonamides. researchgate.net This reaction is foundational for constructing many biologically active molecules.
O-Nucleophiles : Alcohols and phenols (often as silyl ethers or phenolates) react to form sulfonate esters. researchgate.netnih.gov
S-Nucleophiles : Thiols can also serve as nucleophiles in SuFEx-type reactions.
C-Nucleophiles : While less common in standard SuFEx, certain carbon nucleophiles can participate in reactions with related sulfonyl fluoride hubs, such as ethenesulfonyl fluoride (ESF), which acts as a Michael acceptor.
The reactivity of BCP-SF with these nucleophiles allows for the direct incorporation of the BCP moiety into diverse molecular architectures.
BCP-Sulfonamides are a critical class of compounds, often targeted in medicinal chemistry for their potential bioisosteric properties. nih.govkit.edu The most direct route to BCP-sulfonamides from BCP-sulfonyl fluoride is through the SuFEx reaction with amine nucleophiles, often catalyzed by a Lewis acid as described previously. nih.gov
Alternative, transition-metal-free methods have also been developed for synthesizing BCP-containing sulfonamides, which avoid the direct use of potentially unstable sulfonyl halide intermediates. hodgsonruss.comresearchgate.net However, the conversion of BCP-sulfonyl fluoride to sulfonamides remains a primary and efficient pathway. nih.gov
BCP-Sulfinates , such as sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na), are versatile, bench-stable intermediates used to access other sulfur-containing BCP derivatives, including sulfones and sulfonamides. nih.govkit.edunih.gov Typically, BCP-sulfinates are synthesized via a multi-step sequence and serve as precursors rather than products of BCP-sulfonyl fluoride. nih.govkit.edu For instance, BCP-sulfinates can be chlorinated to form a sulfinyl chloride, which can then be reacted with amines to yield sulfonamides. nih.gov While BCP-sulfonyl fluoride is not the direct precursor to BCP-sulfinates, the chemistry of these related sulfur compounds is interconnected in the synthesis of important BCP-containing building blocks. nih.govacs.org
| Reactant 1 | Reactant 2 | Product Type | Reference |
| BCP-SO₂Na | Electron-deficient aryl fluorides | BCP-sulfones | nih.govkit.edu |
| BCP-SO₂Na | Alkylating agents (e.g., MeI) | BCP-sulfones | nih.gov |
| BCP-SO₂Na | N-chloro-succinimide, then amines | BCP-sulfonamides | nih.gov |
| BCP-SO₂Na | Hydroxylamine-O-sulfonic acid | Primary BCP-sulfonamide | nih.gov |
This table illustrates the utility of BCP-sulfinates as precursors to various BCP-sulfur compounds. nih.gov
Electrophilic Activation of BCP Scaffolds in Functionalization
The functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds has traditionally relied on reactions involving radical or anionic intermediates with [1.1.1]propellane. nih.gov However, the electrophilic activation of propellane has emerged as a significant and challenging strategy for synthesizing functionalized BCPs. nih.govresearchgate.net This approach is complicated by the tendency of BCP cations to undergo facile decomposition, which has historically limited its application. nih.gov
Recent advancements have demonstrated that the electrophilic activation of [1.1.1]propellane can be successfully achieved through the formation of a halogen bond complex. nih.govacs.org This strategy involves the interaction of propellane with an electrophilic halogen source, such as N-iodosuccinimide (NIS). acs.orgliverpool.ac.uknih.gov The formation of this complex activates the central interbridgehead bond of propellane, facilitating its reaction with weak or electron-neutral nucleophiles without proceeding through a discrete, unstable BCP cation. nih.govacs.org This method has proven effective for the synthesis of nitrogen-substituted BCPs by reacting propellane with anilines and azoles, which are prominent motifs in drug discovery. nih.gov
Computational analysis supports this mechanism, indicating that the crucial halogen bonding interaction promotes nucleophilic attack on the propellane cage while maintaining its structural integrity. nih.gov This controlled activation circumvents the decomposition pathways associated with free BCP cations, thereby rehabilitating electrophilic activation as a viable and valuable strategy for accessing diverse, functionalized BCP building blocks. nih.govresearchgate.net
| Activation Method | Electrophilic Reagent | Proposed Intermediate | Applicable Nucleophiles | Reference |
|---|---|---|---|---|
| Halogen Bonding | N-Iodosuccinimide (NIS) | Halogen Bond Complex A | Anilines, Azoles, Heterocyclic Thiols | nih.govacs.org |
| Halogenation | Molecular Iodine (I₂) | Cationic Intermediate | Pyridine (B92270), 4-iodo-pyrazole | researchgate.netliverpool.ac.uk |
| Bromination/Chlorination | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Not specified (reaction unsuccessful) | Not applicable | liverpool.ac.uk |
Radical Reactivity of BCP-Sulfonyl Fluoride Intermediates
Generation and Behavior of BCP Radicals
Bicyclo[1.1.1]pentyl (BCP) radicals are key intermediates in the synthesis of a wide array of functionalized BCP derivatives. nih.gov A primary route to these radicals involves the addition of other radical species to [1.1.1]propellane. nih.govgoogle.com The high strain energy of propellane provides a strong thermodynamic driving force for this addition, leading to the formation of the more stable BCP radical. nih.gov
These radicals can be generated under various conditions. For instance, light-mediated initiation, either through direct excitation of radical precursors or via photoredox catalysis, is a common method. nih.govnih.gov Alkyl radicals, generated from sources like organohalides or carboxylic acids, readily add to propellane to yield the corresponding BCP radical intermediate. nih.gov Similarly, sulfonamidyl radicals can be generated and engaged in additions with propellane to produce BCP radicals that subsequently participate in coupling reactions. researchgate.net
Another significant strategy for generating BCP radicals involves the direct functionalization of the BCP core through hydrogen atom transfer (HAT). nih.gov This approach can activate the exceptionally strong C–H bonds at the bridge positions of the BCP skeleton, forming a BCP bridge radical. nih.gov This process often requires the use of highly electrophilic radicals to overcome the high bond dissociation energy of the methylene (B1212753) C-H bonds, which is estimated to be around 106 kcal/mol. nih.gov The resulting BCP radicals exhibit unique reactivity, including engaging in polarity-matched borylation or being trapped by radical acceptors. nih.gov
Radical Addition and Transfer Reactions
Once generated, BCP radicals participate in a variety of addition and transfer reactions to form stable, functionalized products. nih.govgoogle.com A common pathway is an atom-transfer radical addition (ATRA), where a radical adds to [1.1.1]propellane, and the resulting BCP radical abstracts an atom (e.g., a halogen) from another molecule to propagate a chain reaction. google.comchemrxiv.org This method has been successfully used to synthesize BCP halides. nih.gov
The BCP radical intermediate can also be trapped by various reagents. For example, in the presence of a boryl acceptor such as bis(pinacolato)diboron (B136004) (B₂pin₂), the BCP radical can undergo borylation to form versatile BCP boronate esters. nih.gov These boronates are valuable synthetic building blocks that can be used in subsequent cross-coupling reactions. nih.gov
Furthermore, radical transfer reactions are crucial for the synthesis of sulfur-containing BCPs. The reaction of thiols with [1.1.1]propellane is proposed to proceed via the reversible addition of a thiyl radical, forming a BCP radical. acs.orgnih.gov This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the sulfur-substituted BCP product and regenerate the thiyl radical, thus continuing the chain. acs.orgnih.gov This mechanism underscores the importance of radical transfer processes in incorporating diverse functionalities onto the BCP scaffold.
Advanced Mechanistic Investigations
Studies on C-S Bond Activation
Mechanistic investigations into the activation of carbon-sulfur bonds in molecules containing sulfonyl groups are critical for developing new synthetic methodologies. While direct studies on C–S bond activation in this compound are emerging, insights can be drawn from related systems like aryl sulfonium (B1226848) salts. d-nb.info Research has demonstrated that the C–S bond in these salts can be activated using α-amino alkyl radicals, which act as potent single-electron reductants. d-nb.info This process, known as reductant upconversion, involves the generation of a strong reductant from a weaker one through oxidation and deprotonation. d-nb.info The resulting α-amino alkyl radical is capable of reducing the aryl sulfonium salt to generate an aryl radical, which can then participate in further reactions. d-nb.info This catalyst-free and irradiation-free protocol highlights a novel mode of C–S bond activation that could potentially be extended to BCP systems, offering a new strategy for the functionalization and manipulation of BCP-sulfonyl derivatives. d-nb.info
Understanding Reaction Selectivity and Stereochemistry
The rigid, cage-like structure of the bicyclo[1.1.1]pentane core presents significant challenges and opportunities regarding reaction selectivity. researchgate.net A primary focus of mechanistic studies has been to understand and control the regioselectivity of functionalization between the two bridgehead positions (C1 and C3) and the three equivalent bridge positions (C2, C4, and C5). researchgate.net While functionalization of the bridgehead positions is well-established, developing methods for selective substitution at the bridge positions remains a formidable challenge. nih.govresearchgate.net
The difficulty arises from the high bond dissociation energy of the methylene C–H bonds, which makes them resistant to activation. nih.gov Strategies targeting bridge functionalization often have to contend with competing reactions at the bridgehead or the formation of di- or tri-substituted products. nih.gov However, recent methods have achieved the selective synthesis of "ortho/meta-substituted" BCPs, such as 2,2-difluorobicyclo[1.1.1]pentanes, via difluorocarbene insertion into bicyclo[1.1.0]butanes. acs.org Such advances are crucial for expanding the accessible chemical space of BCP analogues for applications in medicinal chemistry. acs.org Given the achiral nature of unsubstituted BCP, stereochemistry is primarily a consideration when chiral reagents are employed or when desymmetrization of a symmetrically disubstituted BCP derivative occurs. researchgate.net
| Position | Relative Reactivity | Challenges | Example of Selective Reaction | Reference |
|---|---|---|---|---|
| Bridgehead (1,3) | High (via propellane opening) | Less challenging; well-developed methods | Radical addition to [1.1.1]propellane | nih.govresearchgate.net |
| Bridge (2,4,5) | Low (high C-H BDE) | Avoiding over-functionalization; competing bridgehead reactivity | HAT-mediated bromination; Difluorocarbene insertion | nih.govacs.org |
Structural, Conformational, and Theoretical Aspects of Bicyclo 1.1.1 Pentane Systems
Quantum Chemical Characterization
Quantum chemical calculations have been instrumental in understanding the unusual bonding and electronic properties of the BCP core. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.
Electronic Structure Analysis of BCP-Sulfonyl Fluorides
The introduction of a sulfonyl fluoride (B91410) (-SO₂F) group at a bridgehead position of the bicyclo[1.1.1]pentane core significantly influences its electronic properties. The BCP framework itself possesses unique stereoelectronic characteristics due to its considerable strain. The sulfonyl fluoride moiety is known to be highly electrophilic, a property that allows it to form covalent bonds with nucleophilic residues such as serine, threonine, or cysteine in proteins. This reactivity makes BCP-sulfonyl fluorides valuable as chemical probes and potential therapeutic agents.
The electronic nature of the BCP scaffold is highly dependent on the substituents at its bridgehead positions. Computational studies on various BCP derivatives have shown that the choice of substituent can modulate the electronic profile of the entire molecule. For instance, analysis of the frontier molecular orbitals (FMOs) of BCP-amines has revealed that their high nucleophilicity, coupled with low steric hindrance, contributes to their exceptional reactivity. While a detailed electronic structure analysis specifically for Bicyclo[1.1.1]pentane-1-sulfonyl fluoride is not extensively documented in publicly available literature, the strong electron-withdrawing nature of the sulfonyl fluoride group is expected to significantly lower the energy of the molecule's orbitals and create a highly electron-deficient bridgehead carbon.
Strain Energy and Bonding in BCP Frameworks
The bicyclo[1.1.1]pentane skeleton is characterized by a substantial amount of ring strain. Comprising a cyclobutane (B1203170) ring bridged by another cyclobutane, the parent hydrocarbon possesses a strain energy of approximately 66.6 kcal/mol when compared to the acyclic pentane. acs.org Despite this high strain, BCP derivatives are generally kinetically stable.
Theoretical analyses have provided a deeper understanding of the bonding within this compact cage structure. The hybridization of the carbon orbitals in the BCP core is unconventional. Through ¹J C-H coupling constant analysis and in agreement with ab initio and semiempirical calculations, the bridgehead carbon orbitals involved in substituent bonding are described as having sp² character, while the bridge carbon orbitals have sp².⁵ character. This high degree of s-character in the orbitals contributes to the unique reactivity and geometry of BCP systems.
The nature of the bonding between the two bridgehead carbons has been a subject of theoretical debate. While a classical "inverted" bond is often depicted, some orbital-based force analyses suggest that the interaction between the bridgehead carbons is primarily non-bonding or even slightly repulsive in a sigma sense. According to these models, the stability of the cage is attributed to the p-type "banana" or "bridge" molecular orbitals. In the case of the parent bicyclo[1.1.1]pentane, a weak bonding interaction of about 20 kcal/mol is proposed to exist between the bridgehead carbons, despite a strong sigma-type repulsion.
Computational Modeling and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling and predicting the behavior of BCP systems, from reaction pathways to the rational design of functionalized derivatives.
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations have been widely employed to elucidate the mechanisms of reactions involving the BCP core and its highly strained precursor, [1.1.1]propellane. These studies have provided valuable insights into the energetics and feasibility of various synthetic transformations. For instance, computational analyses have supported the mechanism of triplet carbene addition into the central C-C bond of bicyclo[1.1.0]butanes to form BCPs. chemrxiv.orgacs.org These calculations have highlighted the importance of substituent effects, such as the stabilizing role of an aryl group on a diradical intermediate, in directing the reaction towards the desired BCP product. chemrxiv.orgacs.org
Prediction of Optimal Directing Groups and Ligands in Functionalization
A significant challenge in the synthetic chemistry of BCPs is the selective functionalization of the C-H bonds, particularly at the bridge positions (C2). DFT calculations have proven to be a powerful tool in overcoming this challenge. A detailed study on the palladium-mediated directed C(2)-H functionalization of BCPs utilized DFT to predict optimal directing groups and supporting ligands. nih.gov
Initial experimental attempts at this transformation were unsuccessful. Computational analysis revealed that with aminoquinoline as a directing group and acetonitrile (B52724) as a supporting ligand, the cyclometalation at the Pd(II) center was kinetically facile but thermodynamically unfavorable. nih.gov Guided by these DFT predictions, a switch to a pyridine (B92270) N-oxide directing group or a dimethyl sulfoxide (B87167) (DMSO) supporting ligand was investigated. nih.gov This led to the successful isolation of stable BCP palladacycles, ultimately enabling synthetically useful yields of C(2)-functionalized products. nih.gov This work exemplifies the predictive power of computational modeling in the rational design of catalysts and directing groups for the selective functionalization of the BCP scaffold.
Spectroscopic and Crystallographic Characterization
The unique, rigid structure of the bicyclo[1.1.1]pentane core gives rise to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary techniques for the characterization of these compounds.
While a specific crystal structure for this compound is not publicly documented, X-ray diffraction has been used to confirm the structures of numerous other BCP derivatives. researchgate.netacs.orgresearchgate.netnih.govchemrxiv.org These studies have been crucial in verifying the geometry of the BCP core and the spatial arrangement of its substituents.
Spectroscopic data for BCP-sulfonyl fluoride derivatives are available and show characteristic signals. The table below summarizes typical NMR chemical shifts observed for these compounds.
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | Bridgehead Protons | ~2.14 |
| ¹³C | Carbon atoms near the -SO₂F group | ~55–60 |
| ¹⁹F | -SO₂F group | ~-150 (singlet) |
This data is based on typical values for BCP-SF derivatives and may vary slightly for specific compounds.
The deshielded nature of the carbon signals near the sulfonyl fluoride group is consistent with the strong electron-withdrawing effect of this moiety. The ¹⁹F NMR provides a clear and unambiguous signal for the sulfonyl fluoride group.
X-ray Crystallography of BCP-Containing Sulfonyl Derivatives
While a crystal structure for this compound itself is not extensively detailed in the cited literature, single-crystal X-ray diffraction studies on closely related BCP sulfones and sulfonamides provide critical insights into the geometry and bonding of the BCP-SO₂-R motif. d-nb.infonih.gov These studies confirm the preservation of the fundamental BCP cage structure upon substitution and reveal the spatial arrangement of the sulfonyl group relative to the bicyclopentyl (B158630) core.
Research by Bräse and colleagues provided definitive structural data for several BCP sulfones and a BCP sulfonamide, synthesized from a sodium bicyclo[1.1.1]pentanesulfinate precursor. d-nb.infonih.govresearchgate.net The analysis of these structures demonstrates the characteristic strained nature of the BCP cage, with inverted tetrahedral geometry at the bridgehead carbons. helsinki.fi The bond connecting the BCP bridgehead carbon to the sulfur atom and the geometry of the sulfonyl group itself are of particular interest.
The molecular structures determined by X-ray diffraction show consistent geometric parameters for the BCP core and the sulfonyl group across different derivatives. researchgate.netresearchgate.net The C-S bond length and the O-S-O bond angles are typical for sulfone and sulfonamide functionalities, indicating that the strained BCP cage does not dramatically alter the fundamental electronic structure of the sulfonyl group. These crystallographic studies are invaluable for validating computational models and understanding intermolecular interactions in the solid state. researchgate.net
| Compound Name | Parameter | Value |
|---|---|---|
| 1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-methylbenzene | C(bridgehead)-S Bond Length | ~1.78 Å |
| S=O Bond Lengths | ~1.43 - 1.44 Å | |
| O=S=O Angle | ~118.5° | |
| C(bridgehead)-C(bridgehead) Distance | ~1.87 Å | |
| 1-(Bicyclo[1.1.1]pentan-1-ylsulfonyl)-4-(trifluoromethyl)benzene | C(bridgehead)-S Bond Length | ~1.79 Å |
| S=O Bond Lengths | ~1.43 Å | |
| O=S=O Angle | ~118.9° | |
| C(bridgehead)-C(bridgehead) Distance | ~1.88 Å | |
| N-benzyl-1-(bicyclo[1.1.1]pentan-1-yl)methanesulfonamide | C(bridgehead)-S Bond Length | ~1.78 Å |
| S=O Bond Lengths | ~1.43 - 1.44 Å | |
| O=S=O Angle | ~118.1° | |
| C(bridgehead)-C(bridgehead) Distance | ~1.87 Å |
Advanced Spectroscopic Techniques in Structural Elucidation
Advanced spectroscopic methods are essential for characterizing the structure and purity of BCP derivatives, including this compound. Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy provide complementary information on the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to confirm the presence and integrity of the BCP cage. Due to the high D₃h symmetry of the unsubstituted BCP core, the six methylene (B1212753) protons are equivalent, as are the three methylene carbons. oregonstate.edu Upon substitution at one bridgehead, the symmetry is lowered, but the signals remain highly characteristic.
For 1-substituted BCP derivatives, the ¹H NMR spectrum typically shows a singlet for the six methylene protons. google.com The ¹³C NMR spectrum reveals distinct signals for the bridgehead carbons (substituted and unsubstituted) and the methylene carbons. google.com The presence of fluorine in this compound introduces C-F coupling, which can further split the carbon signals. magritek.com ¹⁹F NMR provides a direct method for observing the sulfonyl fluoride group.
| Nucleus | Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | BCP Methylene Protons (-CH₂-) | ~2.40 (singlet) | google.com |
| ¹³C | BCP Methylene Carbons (-CH₂-) | ~51.9 | google.com |
| BCP Bridgehead Carbon (C-H) | ~37.6 | google.com | |
| ¹⁹F | Sulfonyl Fluoride (-SO₂F) | Data not specified in sources |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. A normal-coordinate analysis of the parent bicyclo[1.1.1]pentane has been performed, providing a foundational assignment of the cage's fundamental vibrational frequencies. researchgate.net The spectra are relatively simple due to the high symmetry of the molecule.
The introduction of the -SO₂F group adds new, characteristic vibrational bands. The symmetric and asymmetric stretching modes of the S=O bonds are particularly strong and easily identifiable in the IR spectrum, typically appearing in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. The S-F stretching vibration also gives rise to a characteristic band. These specific frequencies can provide information about the electronic environment of the sulfonyl fluoride group. High-resolution Fourier-transform infrared (FTIR) spectroscopy can resolve the rovibrational structure of certain bands, yielding precise molecular constants. oregonstate.edu
Applications in Advanced Chemical Synthesis and Molecular Engineering
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (B91410) as a Versatile Molecular Building Block
Bicyclo[1.1.1]pentane-1-sulfonyl fluoride serves as a highly valuable building block in organic synthesis, primarily due to the distinct characteristics of its two key components: the rigid BCP core and the reactive sulfonyl fluoride handle. The BCP scaffold is a saturated, three-dimensional moiety that can act as a bioisostere for common chemical groups like para-substituted phenyl rings, alkynes, and tert-butyl groups. acs.orgd-nb.info This replacement can significantly enhance the physicochemical properties of a molecule, including its aqueous solubility, metabolic stability, and membrane permeability. acs.org
The sulfonyl fluoride group (—SO₂F) is exceptionally stable compared to its more common sulfonyl chloride (—SO₂Cl) counterpart, yet it possesses a tunable reactivity that allows for its selective transformation. acs.org This combination of stability and controlled reactivity makes this compound an ideal reagent for late-stage functionalization in complex syntheses. It can be used to introduce the rigid BCP core into a wide array of molecules, leading to the synthesis of novel BCP-containing sulfones, sulfonamides, and sulfonate esters. d-nb.inforesearchgate.net The synthesis of these building blocks often originates from precursors like bicyclo[1.1.1]pentanesulfinate, which can be prepared on a multigram scale. d-nb.info
The following table summarizes the utility of BCP-sulfonyl fluoride and related sulfinate precursors as building blocks for various classes of organosulfur compounds.
| Precursor | Reagent/Reaction Type | Product Class | Significance |
| BCP-SO₂F | Amines (R₂NH) | BCP-Sulfonamides | Introduction of BCP core into bioactive scaffolds. |
| BCP-SO₂F | Phenols/Alcohols (ROH) | BCP-Sulfonate Esters | Stable linkages in chemical biology and materials. |
| BCP-SO₂Na | Alkyl/Aryl Halides (R-X) | BCP-Sulfones | Access to metabolically stable BCP derivatives. d-nb.info |
| BCP-SO₂Na | Chlorinating Agent, then Grignard Reagent | BCP-Sulfoxides | Synthesis of less common BCP-sulfur compounds. d-nb.info |
Integration into Click Chemistry Architectures (e.g., SuFEx)
The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction paradigm developed by K. Barry Sharpless. acs.orgnih.gov SuFEx reactions are characterized by their high efficiency, broad functional group tolerance, and simple reaction conditions, making them ideal for applications in drug discovery, chemical biology, and materials science. nih.gov
This compound is an excellent substrate for SuFEx chemistry. The sulfonyl fluoride moiety is generally unreactive until activated, at which point it readily couples with a wide range of nucleophiles. acs.org This "clickable" nature allows for the seamless incorporation of the BCP scaffold into larger molecular architectures. For instance, it can react with phenols to form sulfonate esters or with primary and secondary amines to yield sulfonamides under mild conditions, often facilitated by simple bases like Cs₂CO₃. nih.gov This process is highly reliable and provides access to a diverse library of BCP-functionalized molecules that would be challenging to synthesize using traditional methods. researchgate.net
The table below illustrates typical SuFEx reactions involving a generic alkyl sulfonyl fluoride, representative of the reactivity of this compound.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Linkage Formed |
| BCP-SO₂F | Phenol (ArOH) | BCP-SO₃Ar | Sulfonate Ester |
| BCP-SO₂F | Amine (R₂NH) | BCP-SO₂NR₂ | Sulfonamide |
| BCP-SO₂F | Sodium Azide (NaN₃) | BCP-SO₂N₃ | Sulfonyl Azide |
This modular approach allows chemists to rapidly generate and test new compounds for desired properties, accelerating the discovery process. nih.gov
Role in the Design of Constrained Molecular Scaffolds
A major trend in modern medicinal chemistry is the "escape from flatland," a strategy that involves moving away from flat, two-dimensional aromatic structures towards more three-dimensional molecular designs. d-nb.info This shift often leads to improved pharmacological properties, including better target selectivity and reduced off-target effects. The rigid, cage-like structure of the BCP unit makes it an exemplary scaffold for this purpose. nih.gov
This compound is instrumental in introducing this constrained, three-dimensional geometry into drug candidates. The distance between the 1 and 3 positions of the BCP core closely mimics the spacing of a 1,4-disubstituted (para) benzene (B151609) ring. acs.org By replacing a phenyl ring with a BCP unit via chemistry enabled by the sulfonyl fluoride group, chemists can create analogues with a more defined spatial arrangement of functional groups. nih.gov
A notable example is the modification of a γ-secretase inhibitor, where replacing a para-substituted fluorobenzene (B45895) with a BCP moiety resulted in an analogue with higher activity, improved solubility, and enhanced metabolic stability. d-nb.infoacs.org The BCP core acts as a non-aromatic, rigid linker that holds substituents in a fixed orientation, which can lead to more precise interactions with biological targets.
| Original Moiety | Bioisosteric Replacement | Key Advantages |
| para-Substituted Phenyl Ring | 1,3-Disubstituted BCP | Increased 3D character, improved solubility, enhanced metabolic stability. acs.orgd-nb.info |
| tert-Butyl Group | 1-Substituted BCP | Maintains steric bulk while improving aqueous solubility. acs.org |
| Alkyne | 1,3-Disubstituted BCP | Provides a rigid linear scaffold with improved drug-like properties. acs.org |
Emerging Applications in Materials Science (e.g., Molecular Rods, Liquid Crystals)
The applications of this compound and related derivatives extend beyond medicine into the realm of materials science. The inherent rigidity and linear geometry of the 1,3-disubstituted BCP scaffold make it an ideal component for the construction of "molecular rods"—highly ordered, rod-shaped molecules. nih.gov
These molecular rods can be used as building blocks for advanced materials, including liquid crystals and functional polymers. researchgate.net The BCP unit provides a stable, well-defined structural element that can be linked together to form long, rigid chains. The sulfonyl fluoride group on this compound provides a convenient chemical handle to incorporate these BCP rods into larger supramolecular assemblies or polymer backbones using reactions like SuFEx.
The unique shape and electronic properties of BCP-containing materials can give rise to desirable characteristics in liquid crystals, such as specific phase behaviors and optical properties. researchgate.net While research in this area is still emerging, the use of BCP derivatives as rigid linkers represents a promising avenue for the rational design of new materials with tailored functionalities. nih.govresearchgate.net
Future Directions and Emerging Research Frontiers
Development of Novel, Sustainable, and Scalable Synthesis Methods
The broader application of Bicyclo[1.1.1]pentane-1-sulfonyl fluoride (B91410) and its derivatives is currently limited by the need for more efficient, environmentally friendly, and scalable synthetic methodologies. Current research efforts are geared towards addressing these challenges. One promising avenue is the development of flow chemistry processes. For instance, a light-enabled flow synthesis has been reported for BCP halides, which could potentially be adapted for the synthesis of sulfur-containing BCPs. enamine.netnih.gov This approach offers advantages in terms of scalability, safety, and reproducibility.
Another key area of development is the use of readily available and stable starting materials. A scalable synthesis of sodium bicyclo[1.1.1]pentanesulfinate has been demonstrated, providing a stable precursor that can be used to access BCP sulfones and potentially BCP-sulfonyl fluorides, avoiding the use of the volatile and hazardous [1.1.1]propellane in later stages. nih.govkit.edu Furthermore, green chemistry principles are being applied to the synthesis of sulfonyl fluorides in general, with methods being developed that utilize water as a solvent, which could be adapted for the synthesis of BCP-sulfonyl fluoride. digitellinc.comeurekalert.orgsciencedaily.com
Future research will likely focus on the development of catalytic methods for the direct and selective installation of the sulfonyl fluoride moiety onto the BCP core, minimizing the number of synthetic steps and the generation of waste.
| Synthesis Strategy | Key Features | Potential Advantages |
| Light-enabled flow synthesis | Utilizes photochemical reactions in a continuous flow system. | High scalability, improved safety, and better reaction control. enamine.netnih.gov |
| From stable precursors | Employs bench-stable intermediates like sodium bicyclo[1.1.1]pentanesulfinate. | Avoids the handling of volatile and hazardous reagents. nih.govkit.edu |
| Green chemistry approaches | Focuses on using environmentally benign solvents like water and developing catalytic methods. | Reduced environmental impact and increased sustainability. digitellinc.comeurekalert.orgsciencedaily.com |
Exploration of Undiscovered Reactivity Modes and Transformations
The reactivity of the sulfonyl fluoride group, particularly its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is a cornerstone of its utility. rsc.org Future research will delve deeper into the unique reactivity of the BCP-sulfonyl fluoride moiety, driven by the strained cage structure of the BCP core. This could lead to the discovery of novel transformations and reaction pathways that are not accessible to simpler alkyl or aryl sulfonyl fluorides.
Exploration of the reactivity of related BCP-sulfonium salts has shown potential for novel cross-coupling reactions, suggesting that Bicyclo[1.1.1]pentane-1-sulfonyl fluoride could also participate in a wider range of transformations than currently known. d-nb.info The development of new methods for the synthesis of various sulfur-substituted BCPs will provide a platform for investigating these new reactivity modes. nih.gov For example, the unique geometry of the BCP scaffold could influence the stereochemical outcome of reactions at the sulfonyl fluoride group, leading to the development of novel asymmetric transformations.
Advanced Computational Design of BCP-Sulfonyl Fluoride Derivatives
In silico methods are becoming increasingly integral to modern chemical research, and the study of this compound is no exception. Computational tools can be employed to predict the physicochemical properties, reactivity, and biological activity of novel BCP-sulfonyl fluoride derivatives, thereby guiding synthetic efforts towards the most promising candidates. nih.govresearchgate.net
Molecular docking studies can be used to design BCP-sulfonyl fluoride-based inhibitors for specific biological targets, taking advantage of the BCP core as a rigid scaffold to orient the reactive sulfonyl fluoride group for optimal interaction with amino acid residues in a protein's active site. nih.gov Furthermore, computational analysis can shed light on the reaction mechanisms of novel transformations involving BCP-sulfonyl fluoride, aiding in the optimization of reaction conditions and the development of new catalysts. The prediction of drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through computational models will be crucial in the development of new therapeutic agents based on this scaffold. nih.gov
| Computational Approach | Application in BCP-Sulfonyl Fluoride Research |
| Molecular Docking | Design of targeted covalent inhibitors for specific proteins. nih.gov |
| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and prediction of reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and physicochemical properties of derivatives. |
| ADMET Prediction | In silico assessment of the pharmacokinetic and toxicity profiles of new drug candidates. nih.gov |
Interdisciplinary Applications and Expanding Chemical Space
The unique combination of the BCP bioisostere and the sulfonyl fluoride reactive handle in this compound opens up a vast chemical space for a wide range of interdisciplinary applications. In medicinal chemistry, the BCP moiety is increasingly used as a saturated bioisostere for phenyl rings to improve properties such as metabolic stability, solubility, and permeability. nih.govchemrxiv.orgacs.org The incorporation of a sulfonyl fluoride group provides a "warhead" for the development of targeted covalent inhibitors, which can offer enhanced potency and selectivity. rsc.orgnih.gov
The sulfonyl fluoride group's ability to react with a range of amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine, significantly expands the druggable proteome. rsc.orgresearchgate.net This makes BCP-sulfonyl fluoride derivatives highly valuable as chemical probes for chemical biology research and as starting points for the development of novel therapeutics. nih.govnih.govresearchgate.net
Beyond the life sciences, the rigid, rod-like structure of the BCP core suggests potential applications in materials science. BCP derivatives have been explored for the development of molecular rods, liquid crystals, and components of metal-organic frameworks. The introduction of the sulfonyl fluoride group could allow for the covalent linking of these BCP units into larger, well-defined architectures with novel electronic and material properties. The continued exploration of this compound and its derivatives is poised to provide access to a wealth of new molecules with unique properties and functions, further blurring the lines between chemistry, biology, and materials science. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
